(1-methyl-1H-indol-2-yl)methanol
Overview
Description
(1-Methyl-1H-indol-2-yl)methanol is an organic compound belonging to the indole family. Indoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring. This specific compound features a methyl group at the 1-position and a hydroxymethyl group at the 2-position of the indole ring. Indole derivatives are significant in various fields due to their biological activities and presence in natural products.
Mechanism of Action
Target of Action
Indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in cellular processes . The interaction often involves hydrogen bonding due to the presence of a nitrogen atom in the indole ring .
Biochemical Pathways
For instance, they play a significant role in cell biology and have been used for the treatment of various disorders in the human body . The shikimate pathway, which is crucial for the biosynthesis of indoles, has been well-researched .
Pharmacokinetics
The pharmacokinetics of indole derivatives are generally influenced by their chemical structure, which can affect their bioavailability .
Result of Action
Indole derivatives have been reported to exhibit various biologically vital properties . They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Action Environment
The action of indole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-indol-2-yl)methanol typically involves the reaction of indole derivatives with appropriate reagents. One common method is the Grignard reaction, where 2-formyl-1-methyl-1H-indole reacts with a Grignard reagent like phenylmagnesium bromide to yield the desired product . Another approach involves the methylation of 1-hydroxyindole-3-carboxylate using methyl iodide (MeI) in the presence of a base .
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic processes and optimized reaction conditions to ensure high yield and purity. The use of metal catalysts and controlled reaction environments are common practices in large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-1H-indol-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.
Major Products
The major products formed from these reactions include various substituted indoles, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(1-Methyl-1H-indol-2-yl)methanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a precursor to bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Comparison with Similar Compounds
Similar Compounds
- Indole-2-carboxylic acid
- 1-Methylindole
- 2-Phenylindole
Uniqueness
(1-Methyl-1H-indol-2-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(1-methylindol-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-11-9(7-12)6-8-4-2-3-5-10(8)11/h2-6,12H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNHWHPOWRDOGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40304276 | |
Record name | (1-methyl-1H-indol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40304276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1485-22-9 | |
Record name | 1485-22-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165233 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (1-methyl-1H-indol-2-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40304276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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